3,4-Dihydro-2H-1,4-benzoxazin-6-amine

概要

説明

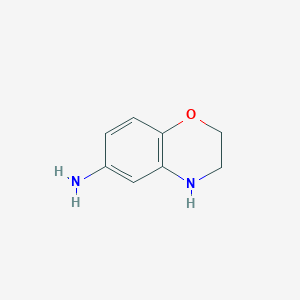

3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method is the Mannich reaction, which uses a phenol, an amine, and formaldehyde . Another approach involves the Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines .

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity. Solventless synthesis at melt conditions has been developed to produce large quantities of benzoxazine monomers . This method involves mixing all reactants, heating them above their melting point, and maintaining the reaction stoichiometry using paraformaldehyde .

化学反応の分析

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, microwave-assistance, and metal-free or solid-state processes . For example, the Mannich reaction uses phenol, an amine, and formaldehyde under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce oxo derivatives, while substitution reactions may yield various substituted benzoxazines .

科学的研究の応用

Chemistry

In the realm of chemistry, 3,4-dihydro-2H-1,4-benzoxazin-6-amine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in developing new materials and compounds.

Biology

Research has demonstrated that this compound can enhance the proliferation of human umbilical vein endothelial cells (HUVECs). This property is significant for developing treatments aimed at promoting angiogenesis in ischemic conditions.

Medicine

The pharmacological properties of this compound include:

- Anti-inflammatory : Exhibits potential in reducing inflammation.

- Analgesic : Provides pain relief.

- Antifungal : Demonstrates efficacy against fungal infections.

- Neuroprotective : Protects neuronal cells from damage.

- Antibacterial : Shows activity against various bacterial strains .

A notable study indicated that this compound could inhibit hypoxic tumors by downregulating hypoxia-induced genes while maintaining low toxicity to normoxic cells. This mechanism suggests potential applications in cancer therapy.

Industrial Applications

In industry, this compound is utilized in producing polybenzoxazines. These materials are employed as adhesives and in fiber-reinforced plastics due to their excellent thermal stability and mechanical properties .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The findings revealed that specific derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity underscores the potential for developing targeted cancer therapies using benzoxazine derivatives .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced oxidative stress markers and improved cognitive function in animal models subjected to neurotoxic agents. These findings support its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

作用機序

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, it acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .

類似化合物との比較

Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazin-6-ol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.

6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound features an oxo group at the 3-position.

2,3-Dihydro-1,4-benzoxazines: These compounds are structurally similar but differ in their substitution patterns.

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazin-6-amine is unique due to its specific amine group at the 6-position, which imparts distinct biological activities and chemical reactivity compared to its analogs .

生物活性

3,4-Dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₂O. It features a benzoxazine ring structure that contributes to its unique chemical properties and biological activities. The presence of an amine group at the 6-position is particularly noteworthy as it imparts distinct biological effects.

Biological Activities

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been identified as a potassium channel activator, which suggests potential applications in treating conditions related to ion channel dysfunctions and neurodegenerative diseases.

2. Anti-inflammatory Properties

In vitro studies have shown that derivatives of benzoxazine compounds can activate the Nrf2-HO-1 pathway, reducing reactive oxygen species (ROS) production and alleviating inflammation in microglial cells. This mechanism suggests that this compound may also exhibit similar anti-inflammatory effects .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a derivative demonstrated significant inhibition against various cancer cell lines (IC50 values ranging from 7.84 to 16.2 µM), indicating that structural modifications can enhance efficacy against cancer cells . This suggests that this compound could be explored further for its anticancer properties.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Ion Channels : As a potassium channel activator, it may help regulate neuronal excitability and neurotransmitter release.

- Antioxidant Activity : By modulating oxidative stress through the Nrf2 pathway, it can protect cells from damage caused by free radicals.

- Inhibition of Inflammatory Pathways : It may downregulate pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in response to inflammatory stimuli .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with related compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | 0.98 | Methyl substitution enhances lipophilicity |

| 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | 0.73 | Hydroxyl group may alter bioactivity |

| 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.98 | Methoxy substitution may enhance solubility |

This table illustrates how structural variations can influence biological activity and pharmacological potential.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of benzoxazine derivatives found that certain compounds improved neuronal survival under oxidative stress conditions by activating the Nrf2 pathway . This supports the hypothesis that this compound could similarly protect neuronal cells.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, a series of benzoxazine derivatives were tested against several cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer efficacy . This suggests that further investigation into the structure–activity relationship of this compound could yield promising therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the common biochemical interactions of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, and how are they experimentally validated?

The compound interacts with enzymes such as beta-glucosidases by binding to their active sites, inhibiting substrate hydrolysis. Experimental validation typically involves:

- Surface Plasmon Resonance (SPR) to measure binding affinities.

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters of interactions.

- Enzyme inhibition assays using fluorogenic substrates to monitor activity changes .

Q. What are the standard synthetic protocols for preparing this compound derivatives?

A common method is reductive amination , where intermediates like 2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine are reacted with aldehydes/ketones under hydrogenation conditions. Key steps include:

- Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate).

- Characterization by NMR and mass spectrometry to confirm regioselectivity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Follow waste disposal guidelines for aromatic amines, which may require neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions often arise from variations in assay conditions. Strategies include:

- Systematic optimization of pH, temperature, and ionic strength to replicate reported conditions.

- Structural analogs (e.g., 6-(ethylsulfonyl)-4-(2-thienylsulfonyl) derivatives) can clarify structure-activity relationships (SAR) .

- Meta-analysis of published kinetic data to identify outliers or methodological inconsistencies.

Q. What advanced techniques are used to study the compound’s interactions with non-enzymatic targets (e.g., receptors)?

- Cryo-EM or X-ray crystallography to resolve binding modes in receptor-ligand complexes.

- CRISPR-Cas9 screening to identify downstream signaling pathways affected by the compound (e.g., cell proliferation pathways) .

- Microscale Thermophoresis (MST) for low-volume, high-sensitivity affinity measurements.

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Introduce electron-withdrawing groups (e.g., sulfonyl or chloro substituents) at the 6-position to enhance stability and binding affinity.

- Use quantitative SAR (QSAR) models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters.

- Compare with analogs like 6-chloro-7-sulfanyl derivatives to assess functional group contributions .

Q. What strategies address challenges in analytical characterization (e.g., spectral overlap in NMR)?

- Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals.

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for precise molecular weight determination.

- Dynamic light scattering (DLS) to detect aggregation states that may skew spectroscopic data .

Q. How do researchers differentiate between in vitro and in vivo toxicity profiles for this compound?

- In vitro : Use hepatocyte cell lines (e.g., HepG2) for metabolic stability and cytotoxicity assays.

- In vivo : Employ rodent models to assess acute toxicity (LD₅₀) and organ-specific effects (e.g., histopathology of liver/kidney).

- ADME studies with radiolabeled compounds to track absorption and metabolite formation .

Q. Methodological Challenges and Solutions

Q. How can contradictory results in mechanistic studies (e.g., conflicting receptor binding data) be reconciled?

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm target engagement.

- Proteomic profiling (e.g., affinity pull-down + LC-MS/MS) to identify off-target interactions.

- Molecular dynamics simulations to model ligand-receptor dynamics under varying physiological conditions .

Q. What synthetic strategies improve yield and scalability for benzoxazine derivatives?

- Flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).

- Microwave-assisted synthesis to accelerate steps like cyclization or amination.

- Design of Experiments (DoE) to optimize solvent systems and catalyst loading .

Q. How can researchers design analogs with improved blood-brain barrier (BBB) permeability?

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUGDGRIYQQKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462905 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26011-57-4 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。